molecular formula C7H12ClNO4 B6255217 piperidine-2,3-dicarboxylic acid hydrochloride, Mixture of diastereomers CAS No. 2379651-40-6

piperidine-2,3-dicarboxylic acid hydrochloride, Mixture of diastereomers

Cat. No. B6255217
CAS RN: 2379651-40-6
M. Wt: 209.6
InChI Key:
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Description

Piperidine-2,3-dicarboxylic acid hydrochloride is a derivative of piperidine, which is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . Piperidine-containing compounds are important synthetic medicinal blocks for drug construction .


Synthesis Analysis

Piperidine-containing compounds have been synthesized widely . The synthesis of these compounds is an important task of modern organic chemistry . Various intra- and intermolecular reactions lead to the formation of various piperidine derivatives .


Molecular Structure Analysis

Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . It is similar to the most basic aromatic molecule, benzene, with an N-atom replacing one of the C-H groups .


Chemical Reactions Analysis

Piperidines are among the most important synthetic fragments for designing drugs . They play a significant role in the pharmaceutical industry. Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .


Physical And Chemical Properties Analysis

Piperidine-2,3-dicarboxylic acid is a colorless solid . It is a carboxylic acid derivative of piperidine and, as such, an amino acid, although not one encoded genetically .

Mechanism of Action

Target of Action

Piperidine-2,3-dicarboxylic acid hydrochloride is a derivative of piperidine, a six-membered ring with five methylene groups and one amine group . Piperidine derivatives are present in more than twenty classes of pharmaceuticals , indicating a wide range of potential targets.

Mode of Action

Piperidine derivatives have been reported to exhibit various pharmacological activities, including anti-cancer, antihypertensive, antiulcer, and antimicrobial effects . These activities suggest that piperidine-2,3-dicarboxylic acid hydrochloride may interact with its targets to modulate cellular processes and induce therapeutic effects.

Biochemical Pathways

Piperidine derivatives have been reported to regulate several crucial signaling pathways essential for the establishment of cancers such as stat-3, nf-κb, pi3k/aκt, jnk/p38-mapk, tgf-ß/smad, smac/diablo, p-iκb . These pathways are involved in cell proliferation, apoptosis, inflammation, and other cellular processes.

Result of Action

Piperidine derivatives have been reported to inhibit cell migration and help in cell cycle arrest to inhibit survivability of cancer cells . These effects suggest that piperidine-2,3-dicarboxylic acid hydrochloride may have similar cellular effects.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for piperidine-2,3-dicarboxylic acid hydrochloride involves the reaction of piperidine with maleic anhydride followed by hydrolysis and subsequent reaction with hydrochloric acid.", "Starting Materials": [ "Piperidine", "Maleic anhydride", "Sodium hydroxide", "Hydrochloric acid", "Water" ], "Reaction": [ "Step 1: Piperidine is reacted with maleic anhydride in the presence of sodium hydroxide to form piperidine-2,3-dicarboxylic acid.", "Step 2: The resulting product is then hydrolyzed with water to form piperidine-2,3-dicarboxylic acid.", "Step 3: The final step involves the reaction of piperidine-2,3-dicarboxylic acid with hydrochloric acid to form piperidine-2,3-dicarboxylic acid hydrochloride, which is a mixture of diastereomers." ] }

CAS RN

2379651-40-6

Product Name

piperidine-2,3-dicarboxylic acid hydrochloride, Mixture of diastereomers

Molecular Formula

C7H12ClNO4

Molecular Weight

209.6

Purity

95

Origin of Product

United States

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